![molecular formula C15H7ClN2O2 B13697064 10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)
10-Chloroindolo[2,1-b]quinazoline-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloroindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the indoloquinazoline family This compound is characterized by a fused ring system consisting of an indole and a quinazoline moiety, with chlorine substituent at the 10th position and carbonyl groups at the 6th and 12th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloroindolo[2,1-b]quinazoline-6,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of tryptanthrin with chlorinating agents. For instance, tryptanthrin can be reacted with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 10th position . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
10-Chloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 10-Chloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
10-Chloroindolo[2,1-b]quinazoline-6,12-dione can be compared with other indoloquinazoline derivatives:
Similar Compounds: Tryptanthrin, spiroindoloquinazolines, and other halogenated indoloquinazolines
Uniqueness: The presence of the chlorine atom at the 10th position and the specific arrangement of the fused ring system confer unique electronic and steric properties to this compound, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C15H7ClN2O2 |
|---|---|
Peso molecular |
282.68 g/mol |
Nombre IUPAC |
10-chloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7ClN2O2/c16-10-6-3-5-9-12(10)18-14(13(9)19)17-11-7-2-1-4-8(11)15(18)20/h1-7H |
Clave InChI |
CLXHRSSSDAKTBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=CC=C4Cl)C(=O)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


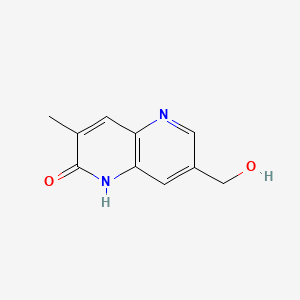
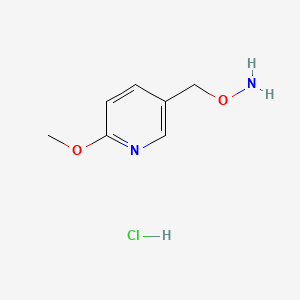
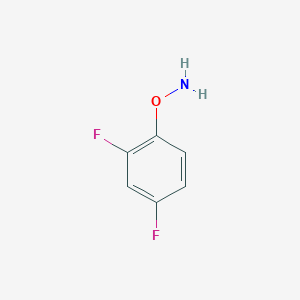
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)
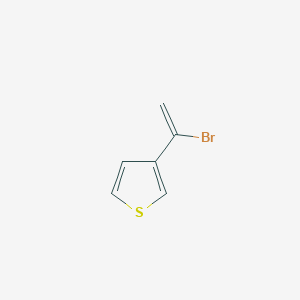

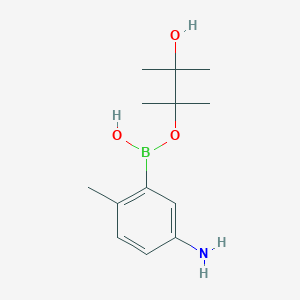
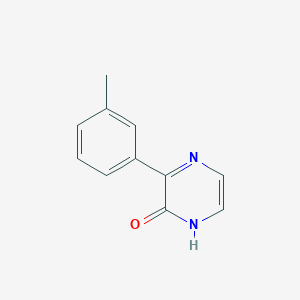

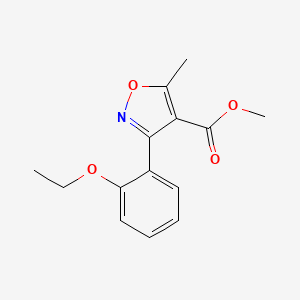

![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
![Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate](/img/structure/B13697062.png)
![6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)
